Relative Thermodynamic Stability of Tetra-tert-butyltetrahedrane vs. Tetra-tert-butylcyclobutadiene
Computational studies at the B3LYP/6-311+G(d)//B3LYP/6-31G(d) level demonstrate that tetra-tert-butyltetrahedrane is 1.5 kcal/mol more stable than its valence isomer, tetra-tert-butylcyclobutadiene [1]. This contrasts sharply with the parent unsubstituted pair, where tetrahedrane is calculated to be 108.9 kJ/mol (26.0 kcal/mol) less stable than cyclobutadiene at the G2 level [2]. The reversal in relative stability upon tert-butyl substitution is a direct consequence of steric shielding (the "corset effect") that kinetically protects the tetrahedrane cage from ring-opening.
| Evidence Dimension | Relative electronic energy |
|---|---|
| Target Compound Data | Tetra-tert-butyltetrahedrane: 0.0 (reference) |
| Comparator Or Baseline | Tetra-tert-butylcyclobutadiene: +1.5 kcal/mol |
| Quantified Difference | Tetrahedrane derivative is 1.5 kcal/mol more stable |
| Conditions | B3LYP/6-311+G(d)//B3LYP/6-31G(d) computational level |
Why This Matters
This quantifies the substituent-driven stability inversion, establishing that tert-butyl-protected tetrahedrane derivatives represent a thermodynamically distinct and experimentally accessible entity compared to the cyclobutadiene isomer.
- [1] Balci, M.; McKee, M. L.; Schleyer, P. v. R. Theoretical study of tetramethyl- and tetra-tert-butyl-substituted cyclobutadiene and tetrahedrane. J. Phys. Chem. A 2000, 104 (6), 1246–1255. View Source
- [2] Glukhovtsev, M. N.; Jiao, H.; Schleyer, P. v. R. Thermochemistry of Tetrazete and Tetraazatetrahedrane - A High-Level Computational Study. J. Am. Chem. Soc. 1996, 118 (38), 9090–9091. (via ref. 6) View Source
